N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-2-16-7-9-18(10-8-16)23-19(28)15-29-21-25-24-20(17-6-5-11-22-14-17)27(21)26-12-3-4-13-26/h3-14H,2,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWOWSFSMTJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a triazole ring, a pyridine moiety, and a sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 344.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a screening assay indicated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
The mechanism by which this compound exerts its biological effects is primarily through modulation of specific signaling pathways. It has been shown to interact with multiple targets, including:
- Dopamine Receptors : Similar compounds have demonstrated selective agonism towards dopamine D3 receptors, which are implicated in neuropsychiatric disorders. The interaction leads to downstream effects such as β-arrestin recruitment and G protein activation .
- Enzyme Inhibition : There is evidence suggesting that triazole-based compounds can inhibit key enzymes involved in cancer metabolism, thereby disrupting tumor growth .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have classified it as an irritant but not acutely toxic at therapeutic doses .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with structurally related analogs, highlighting key differences in substituents, molecular properties, and reported activities:
Key Observations:
Structural Variations: Triazole Ring: The target compound and OLC-12 share a pyridinyl substituent but differ in position (pyridin-3-yl vs. pyridin-4-yl). Acetamide Tail: The 4-ethylphenyl group in the target and VUAA-1 may improve lipophilicity and membrane permeability relative to methoxy or ethoxy substituents .
Biological Activity: Orco agonism is strongly associated with pyridinyl-triazole-acetamide scaffolds. VUAA-1 and OLC-12 are benchmark agonists, with OLC-12’s isopropylphenyl group conferring selectivity . The target’s pyrrole substituent may modulate receptor binding kinetics, though experimental data are needed.
Synthetic Feasibility: The pyrrole-triazole linkage in the target compound likely requires Paal-Knorr condensation, as described for furan-triazole derivatives . ’s S-alkylation methods could be adapted for acetamide coupling.
Research Findings and Implications
- Orco Agonist Potential: The target compound’s structural similarity to VUAA-1 and OLC-12 positions it as a candidate for insect olfaction studies or pest control. Modifying the pyrrole group could fine-tune receptor specificity .
- Crystallographic Challenges : The compound’s flexible thioether and heterocyclic motifs may complicate crystallographic analysis, necessitating advanced refinement tools like SHELXL .
- Pharmacological Gaps : While anti-exudative activity is documented in related triazole-acetamides (), the target compound’s efficacy in inflammation or oncology models remains unexplored.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and confirming the structure of this compound?
- Synthesis : The compound can be synthesized via S-alkylation of triazole-thiol intermediates with α-chloroacetamides under alkaline conditions. For example, equimolar concentrations of the triazole-thiol and α-chloroacetamide derivatives are refluxed in methanol or ethanol with a base (e.g., NaOH) .
- Structural Confirmation : Characterization involves 1H/13C NMR (to confirm substituent positions and integration ratios), IR spectroscopy (to identify functional groups like amide C=O and S-H stretching), LC-MS (for molecular weight verification), and elemental analysis (to validate purity and stoichiometry) .
Q. How can researchers predict the biological activity of this compound during early-stage development?
- Computational tools like the PASS (Prediction of Activity Spectra for Substances) program are used to predict potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking against protein databases (e.g., PDB) helps identify binding affinities and plausible mechanisms of action .
Q. What are the recommended methods for assessing purity and stability?
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions, monitored via UV-Vis spectroscopy and TLC to detect degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Catalyst Screening : Test heterogeneous catalysts like Zeolite (Y-H) or pyridine in refluxing ethanol to enhance regioselectivity during triazole alkylation .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus alcohols (e.g., methanol) to balance reaction rate and byproduct formation.
- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify intermediates .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation : Systematically modify the pyridin-3-yl, pyrrol-1-yl, or ethylphenyl groups and evaluate changes in activity. For example:
- Replace pyrrol-1-yl with furan-2-yl to assess steric/electronic effects on target binding .
- Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to study solubility and membrane permeability .
- Pharmacophore Mapping : Use CoMFA (Comparative Molecular Field Analysis) to correlate 3D electrostatic/hydrophobic fields with experimental bioactivity data .
Q. How can contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Metabolic Stability Assays : Perform microsomal stability tests (e.g., rat liver microsomes) to identify rapid degradation pathways.
- Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo.
- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC50 values with effective plasma concentrations .
Q. What advanced techniques are recommended for elucidating the crystal structure of this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in a 1:1 ethanol/water mixture. Resolve the structure using SHELX software, focusing on the triazole ring conformation and hydrogen-bonding networks (e.g., N-H···O/S interactions) .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) -optimized geometries to validate electronic effects .
Methodological Resources
- Synthetic Protocols : Refer to optimized procedures for S-alkylation and purification in .
- Computational Tools : PASS program for activity prediction , AutoDock Vina for docking .
- Analytical Standards : USP guidelines for HPLC (λ = 254 nm, C18 column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
